

Spectroscopic Profile of 6-Phenylhexan-2-one: A Technical Guide

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Compound of Interest

Compound Name: **6-Phenylhexan-2-one**

Cat. No.: **B075930**

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Phenylhexan-2-one** (CAS No: 14171-89-2), a ketone with applications in organic synthesis.[\[1\]](#) The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information in a structured format for easy reference and comparison.

Chemical Structure and Properties

6-Phenylhexan-2-one is a ketone with the molecular formula $C_{12}H_{16}O$ and a molecular weight of approximately 176.26 g/mol. [\[2\]](#)[\[3\]](#) Its structure consists of a hexan-2-one backbone with a phenyl substituent at the 6-position.

Structure:

Spectroscopic Data

While extensive experimental data for **6-Phenylhexan-2-one** is not readily available in publicly accessible databases, this section outlines the expected spectral characteristics based on its structure and provides a template for data presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR is crucial for elucidating the hydrogen environments within the molecule. The expected signals for **6-Phenylhexan-2-one** would include resonances for the aromatic protons of the phenyl group, the methylene protons of the hexyl chain, and the methyl protons adjacent to the carbonyl group.

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments. The spectrum of **6-Phenylhexan-2-one** is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the hexyl chain. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a Jeol FX-100 instrument.[2]

Table 1: Predicted NMR Data for **6-Phenylhexan-2-one**

Assignment	¹ H NMR (Predicted)	¹³ C NMR (Predicted)
H-1 (CH ₃)	Singlet	Signal
H-3 (CH ₂)	Triplet	Signal
H-4 (CH ₂)	Multiplet	Signal
H-5 (CH ₂)	Multiplet	Signal
H-6 (CH ₂)	Triplet	Signal
Aromatic H	Multiplet	Multiple Signals
C-1 (CH ₃)	-	Signal
C-2 (C=O)	-	Signal
C-3 (CH ₂)	-	Signal
C-4 (CH ₂)	-	Signal
C-5 (CH ₂)	-	Signal
C-6 (CH ₂)	-	Signal
Aromatic C	-	Multiple Signals

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **6-Phenylhexan-2-one**, the most prominent absorption band is expected to be from the carbonyl (C=O) group of the ketone.

Table 2: Expected IR Absorption Bands for **6-Phenylhexan-2-one**

Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (Ketone)	1705 - 1725
C-H (sp ³ Aliphatic)	2850 - 3000
C-H (sp ² Aromatic)	3000 - 3100
C=C (Aromatic)	1450 - 1600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **6-Phenylhexan-2-one** would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Fragmentation for **6-Phenylhexan-2-one**

m/z	Possible Fragment
176	[M] ⁺ (Molecular Ion)
158	[M - H ₂ O] ⁺
115	[M - C ₄ H ₇ O] ⁺
105	[C ₇ H ₅ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl ion)
43	[CH ₃ CO] ⁺ (Acylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Phenylhexan-2-one** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the final spectra.

IR Spectroscopy

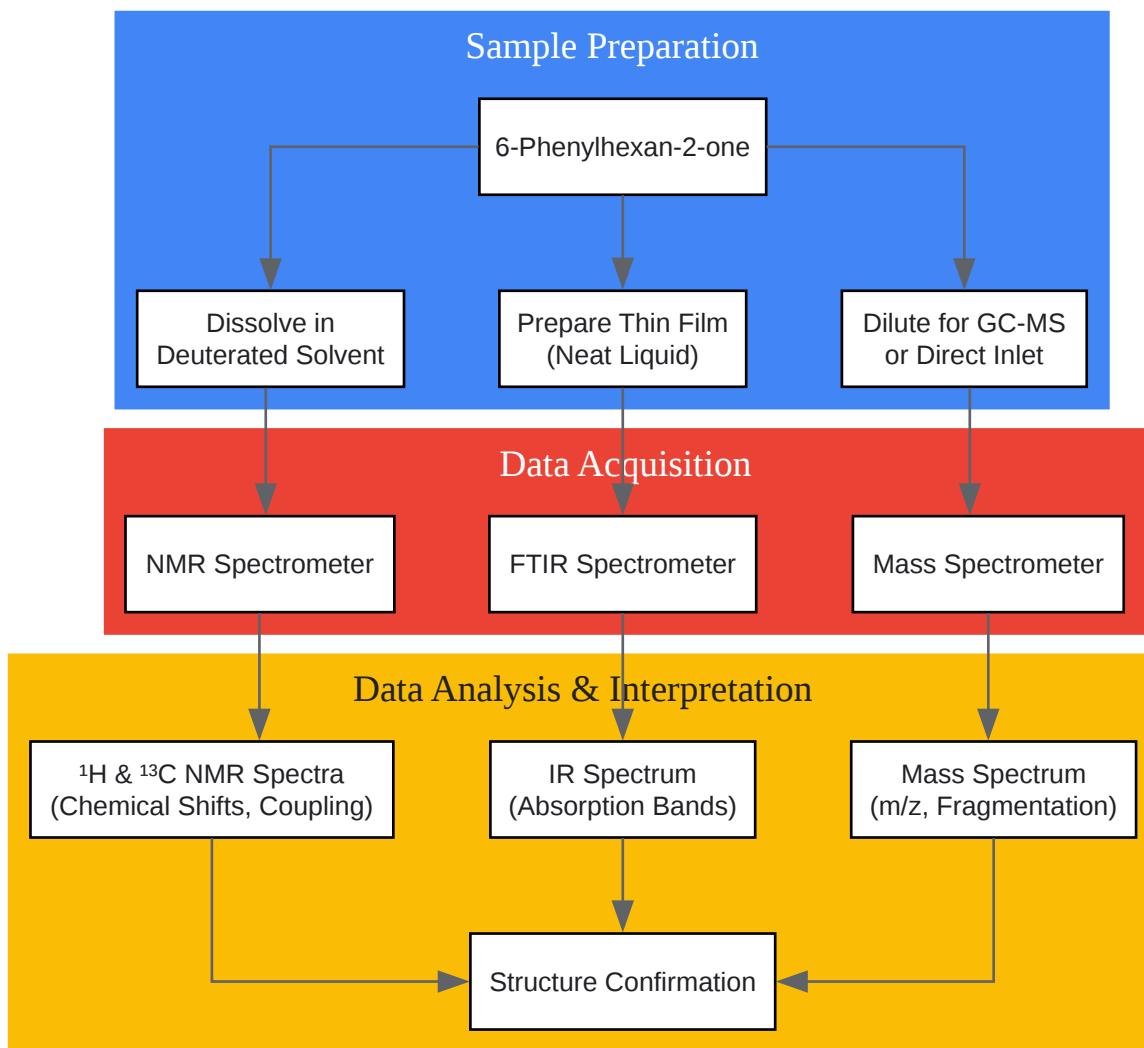
- Sample Preparation: As **6-Phenylhexan-2-one** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Background Subtraction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions to generate the mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **6-Phenylhexan-2-one**.



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Caption: Workflow for Spectroscopic Analysis.

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